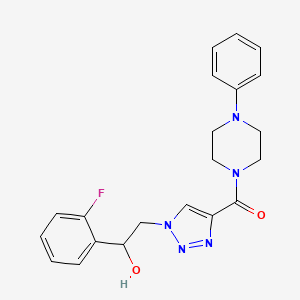

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that many synthetic piperazine derivatives exhibit pharmaceutical activity as antidepressant, anxiolytic, anti-alzheimer, antimalarial, antioxidant, anti-parkinson, antihypertensive, antidiabetic, anticonvulsant, antidepressant, antihistaminic, antiproliferative, antiplatelet aggregation, antimicrobial, antipsychotic, and antiarrhythmic agents . Therefore, it’s possible that this compound may interact with similar targets.

Biochemical Pathways

Given the wide range of activities associated with piperazine derivatives , it’s likely that this compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of activities associated with piperazine derivatives , it’s likely that this compound may have multiple effects at the molecular and cellular levels.

Activité Biologique

The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a triazole ring, a fluorinated phenyl group, and a piperazine moiety, which are known to contribute to various biological activities. The presence of the fluorine atom is particularly significant as it can enhance the lipophilicity and metabolic stability of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, fluorinated triazoles have shown promising results as HER2 tyrosine kinase inhibitors. In vitro studies demonstrated that certain fluorinated triazole analogs exhibited IC50 values as low as 16.6 µM against breast cancer cells (MCF-7) . The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives similar to the compound exhibit significant antibacterial and antifungal activities. For example, some triazole derivatives have been tested against various bacterial strains and fungi, showing effective inhibition .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, providing a basis for further investigation into their use in treating neurological disorders .

Case Study 1: Anticancer Activity

A study by Cheng et al. synthesized several fluorinated 1,2,3-triazole analogs and evaluated their anticancer activity against MCF-7 cells. The most active compounds exhibited IC50 values ranging from 16.6 to 31.6 µM, demonstrating significant cytotoxicity and apoptosis induction .

| Compound | Structure | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | Fluorinated Triazole A | 16.6 | HER2 Inhibition |

| 2 | Fluorinated Triazole B | 31.6 | Apoptosis Induction |

Case Study 2: Antimicrobial Activity

Research conducted on various triazole derivatives revealed promising antibacterial activity against resistant strains of bacteria. For instance, compounds were shown to inhibit the growth of Staphylococcus aureus with MIC values as low as 8 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring is known to interfere with enzyme function critical for cell proliferation.

- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.

- Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties that can mitigate oxidative stress in cells .

Applications De Recherche Scientifique

Antiproliferative Properties

Recent studies indicate that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results in inhibiting breast cancer cell proliferation. In vitro evaluations demonstrated that these compounds can induce G2/M phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells with IC50 values as low as 52 nM .

Anti-inflammatory Effects

Compounds featuring the triazole structure have been identified as potential anti-inflammatory agents. Research has highlighted that certain derivatives can effectively reduce inflammation markers and exhibit antioxidant activities, which are crucial for treating chronic inflammatory diseases . These findings suggest that the compound could be explored for its anti-inflammatory properties in future studies.

Synthetic Pathways

The synthesis of (1−(2−(2−fluorophenyl)−2−hydroxyethyl)−1H−1,2,3−triazol−4−yl)(4−phenylpiperazin−1−yl)methanone typically involves multi-step reactions starting from readily available precursors. The synthetic route often employs methods such as:

- Triazole Formation: Utilizing azides and alkynes to form the triazole ring.

- Piperazine Coupling: Reacting piperazine derivatives with the triazole to form the final product.

These synthetic strategies have been optimized to yield high-purity compounds suitable for biological evaluation .

Study on Antiproliferative Activity

A notable study assessed various triazole derivatives for their anticancer activity against different breast cancer cell lines. The compound similar to (1−(2−(2−fluorophenyl)−2−hydroxyethyl)−1H−1,2,3−triazol−4−yl)(4−phenylpiperazin−1−yl)methanone was found to disrupt microtubule formation, leading to increased apoptosis rates in treated cells .

Evaluation of Anti-inflammatory Properties

In another research endeavor, derivatives were tested for their ability to modulate inflammatory pathways in vitro. The results indicated significant reductions in pro-inflammatory cytokines following treatment with these compounds, suggesting their potential use in managing inflammatory diseases such as arthritis or psoriasis .

Analyse Des Réactions Chimiques

Triazole Ring Formation (Click Chemistry)

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

-

Precursor synthesis : Ethyl propiolate reacts with benzyl azides (derived from 2-(2-fluorophenyl)-2-hydroxyethyl bromide) under CuSO₄/sodium ascorbate catalysis to yield ethyl 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate .

-

Hydrolysis : The ester is hydrolyzed to the carboxylic acid using 4 N NaOH .

Methanone Bridge Formation

The methanone group is introduced via nucleophilic acyl substitution:

-

Coupling reaction : The triazole carboxylic acid reacts with 4-phenylpiperazine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming the methanone bridge .

Functional Group Modifications

-

Hydroxyethyl group oxidation : The secondary alcohol in the 2-hydroxyethyl sidechain can be oxidized to a ketone using Dess-Martin periodinane or pyridinium chlorochromate (PCC) .

-

Fluorophenyl substitutions : Electrophilic aromatic substitution (e.g., nitration, sulfonation) is feasible at the fluorophenyl ring under controlled conditions .

Reactivity with Biological Targets

The compound’s triazole and piperazine moieties enable interactions with enzymes and receptors:

Stability and Degradation

-

Hydrolytic stability : The methanone group resists hydrolysis at physiological pH, but the triazole ring may degrade under strong acidic/basic conditions.

-

Thermal stability : Decomposition occurs above 250°C, confirmed by thermogravimetric analysis (TGA) .

Reaction Optimization Data

Comparative Reactivity of Analogues

Modifications to the triazole or piperazine groups significantly alter reactivity:

-

4-Phenylpiperazine vs. piperidine : Piperazine derivatives show 2–3× higher tubulin inhibition due to enhanced hydrogen bonding .

-

Fluorophenyl substitution : Electron-withdrawing -F groups improve metabolic stability compared to -CH₃ or -OCH₃ .

Mechanistic Insights

Propriétés

IUPAC Name |

[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2/c22-18-9-5-4-8-17(18)20(28)15-27-14-19(23-24-27)21(29)26-12-10-25(11-13-26)16-6-2-1-3-7-16/h1-9,14,20,28H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHQJKGCIMDNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.